molecular formula C7H14FNO2S B2668654 (3-Fluorocyclohexyl)methanesulfonamide CAS No. 2193065-88-0

(3-Fluorocyclohexyl)methanesulfonamide

Cat. No.: B2668654
CAS No.: 2193065-88-0
M. Wt: 195.25
InChI Key: GBSFVUCIYPJREN-UHFFFAOYSA-N
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Description

(3-Fluorocyclohexyl)methanesulfonamide is a high-purity chemical reagent designed for research and development applications, particularly in the fields of medicinal chemistry and drug discovery. This specialty compound features a cyclohexyl ring substituted with a fluorine atom at the 3-position and a methanesulfonamide group. The incorporation of fluorine is a strategic modification widely used in lead optimization to fine-tune a molecule's electronic properties, metabolic stability, and membrane permeability . The methanesulfonamide functional group is a well-known pharmacophore and sulfonamide-based compounds are frequently explored for their diverse biological activities . As a chemical building block, this compound is valuable for constructing more complex molecules for screening libraries or for structure-activity relationship (SAR) studies. It is strictly intended for use in laboratory research. (3-Fluorocyclohexyl)methanesulfonamide is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-fluorocyclohexyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FNO2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h6-7H,1-5H2,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSFVUCIYPJREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)F)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and properties of (3-Fluorocyclohexyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure and Properties of (3-Fluorocyclohexyl)methanesulfonamide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

(3-Fluorocyclohexyl)methanesulfonamide is a specialized fluorinated cycloalkane scaffold utilized in medicinal chemistry as a polar, non-aromatic pharmacophore.[1] It combines the lipophilicity and metabolic stability of a fluorinated cyclohexane ring with the hydrogen-bonding capability of a primary sulfonamide. This molecule is frequently employed as a bioisostere for carboxylic acids or as a transition-state mimic in protease and kinase inhibitors.[1] Its 1,3-disubstitution pattern introduces critical stereochemical considerations—specifically the energetic preference for the cis-diequatorial conformation—which significantly impacts receptor binding affinity.[1]

Structural Analysis & Stereochemistry

Chemical Identity[1][2][3][4]
  • IUPAC Name: 1-(Sulfamoylmethyl)-3-fluorocyclohexane[1]

  • Molecular Formula: C₇H₁₄FNO₂S[1]

  • Molecular Weight: 195.25 g/mol [1]

  • Core Scaffold: Cyclohexane ring substituted at positions 1 and 3.[1]

  • Functional Groups:

    • Primary Sulfonamide (-SO₂NH₂): Acts as a weak acid (pKa ~10.[1]5) and a strong hydrogen bond donor/acceptor.[1]

    • Fluorine (-F): Introduces a dipole, lowers pKa of neighboring protons, and blocks metabolic oxidation at the C3 position.[1]

Conformational Analysis (1,3-Disubstitution)

The 1,3-disubstitution pattern creates two diastereomers: cis and trans.[1][2] Understanding the conformational equilibrium is vital for designing ligands that fit specific protein binding pockets.

  • Cis-Isomer (Thermodynamically Preferred):

    • In the cis isomer, both the sulfamoylmethyl group and the fluorine atom can occupy equatorial positions simultaneously (e,e).[1]

    • Energetics: This is the global energy minimum.[1] The alternative diaxial (a,a) conformer suffers from severe 1,3-diaxial steric strain (~5.4 kcal/mol penalty).[1]

    • Medicinal Relevance: Most drug candidates utilizing this scaffold target the cis-isomer to maximize structural rigidity and minimize the entropic cost of binding.[1]

  • Trans-Isomer:

    • Requires one substituent to be axial and the other equatorial (a,e or e,a).[1][2]

    • Energetics: The conformer with the bulkier sulfamoylmethyl group in the equatorial position and the smaller fluorine in the axial position is preferred. However, it remains higher in energy than the cis-(e,e) isomer.[1]

Visualization of Conformational Dynamics

Conformation cluster_legend Stability Hierarchy Cis_EE Cis-Isomer (Diequatorial) Global Minimum Both groups equatorial Cis_AA Cis-Isomer (Diaxial) High Energy Severe 1,3-diaxial strain Cis_EE->Cis_AA Ring Flip (Unfavorable) Trans_AE Trans-Isomer (Axial-Equatorial) Intermediate Stability Cis_EE->Trans_AE Epimerization (Chemical) Most Stable (Cis e,e) Most Stable (Cis e,e) Intermediate (Trans a,e) Intermediate (Trans a,e) Most Stable (Cis e,e)->Intermediate (Trans a,e) Least Stable (Cis a,a) Least Stable (Cis a,a) Intermediate (Trans a,e)->Least Stable (Cis a,a)

Figure 1: Conformational energy landscape of 1,3-disubstituted cyclohexanes. The cis-diequatorial form is the dominant bioactive conformer.[1]

Physicochemical Properties

The introduction of fluorine and the sulfonamide group creates a unique physicochemical profile that balances permeability with solubility.

PropertyValue (Approx.)Significance in Drug Design
pKa (Sulfonamide NH₂) 10.5 - 10.9Weakly acidic; neutral at physiological pH (7.[1]4) but can form strong H-bonds.[1]
LogP (Lipophilicity) 0.8 - 1.2Moderate lipophilicity ensures good membrane permeability without high plasma protein binding.[1]
Topological Polar Surface Area (TPSA) ~65-70 ŲWell within the "Rule of 5" (<140 Ų) for oral bioavailability.[1]
H-Bond Donors (HBD) 2The -NH₂ group donates two hydrogen bonds.[1]
H-Bond Acceptors (HBA) 2The sulfonyl oxygens (-SO₂-) act as acceptors.[1]
Metabolic Stability HighFluorination at C3 blocks cytochrome P450 oxidation at a typically vulnerable site.[1]

Synthesis Protocols

Since this specific molecule is often a custom intermediate, we define a robust synthetic route starting from commercially available 3-fluorocyclohexanecarboxylic acid or 3-hydroxybenzoic acid .[1]

Route A: From 3-Fluorocyclohexanecarboxylic Acid

This route preserves the stereochemistry if the starting material is diastereomerically pure.[1]

  • Reduction: Reduce the carboxylic acid to the alcohol using Lithium Aluminum Hydride (LiAlH₄) in THF at 0°C.

  • Activation: Convert the alcohol to a mesylate (leaving group) using Methanesulfonyl Chloride (MsCl) and Triethylamine (Et₃N).[1]

  • Thioacetate Displacement: React with Potassium Thioacetate (KSAc) in DMF to form the thioester.[1]

  • Oxidative Chlorination: Treat with Chlorine gas (Cl₂) or N-Chlorosuccinimide (NCS) in water/acetic acid to generate the sulfonyl chloride .[1]

  • Amidation: React the sulfonyl chloride with aqueous ammonia (NH₄OH) or ammonia in dioxane to yield the final sulfonamide.

Route B: Deoxyfluorination (DAST)

Used when starting from a hydroxy precursor.[1]

  • Start with 3-hydroxymethyl-cyclohexanecarboxylate .

  • Protect the hydroxymethyl group (e.g., TBDMS ether).

  • Fluorination: Treat the ring hydroxyl with DAST (Diethylaminosulfur trifluoride) to introduce fluorine at C3 (Note: This proceeds with inversion of configuration).[1]

  • Deprotect and convert the hydroxymethyl group to the sulfonamide as in Route A.

Synthesis Workflow Diagram

Synthesis Start 3-Fluorocyclohexanecarboxylic Acid Alcohol 3-Fluorocyclohexylmethanol Start->Alcohol 1. LiAlH4, THF, 0°C (Reduction) Mesylate Mesylate Intermediate (-OMs) Alcohol->Mesylate 2. MsCl, Et3N, DCM (Activation) Thioester Thioacetate (-SAc) Mesylate->Thioester 3. KSAc, DMF, 60°C (Displacement) SulfonylCl Sulfonyl Chloride (-SO2Cl) Thioester->SulfonylCl 4. Cl2 or NCS, AcOH/H2O (Oxidative Chlorination) Product (3-Fluorocyclohexyl)methanesulfonamide SulfonylCl->Product 5. NH4OH (aq) or NH3/Dioxane (Amidation)

Figure 2: Step-by-step synthetic pathway from carboxylic acid precursor to the final sulfonamide.

Medicinal Chemistry Applications

Bioisosterism

The methanesulfonamide group (-CH₂SO₂NH₂) is a classic bioisostere for the carboxylic acid group (-COOH) .[1]

  • Similarities: Both are polar, can donate protons (though sulfonamide pKa is higher), and act as H-bond acceptors.[1]

  • Advantages: The sulfonamide is neutral at physiological pH, improving passive membrane diffusion compared to the anionic carboxylate. It also resists glucuronidation, prolonging half-life.[1]

Enzyme Inhibition
  • Carbonic Anhydrase (CA) Inhibition: Primary sulfonamides are the "warhead" of choice for zinc-binding enzymes like Carbonic Anhydrase.[1] The nitrogen atom coordinates directly to the Zn²⁺ ion in the active site. The (3-fluorocyclohexyl) tail provides a hydrophobic anchor that fits into the enzyme's lipophilic pocket, with the fluorine atom potentially engaging in specific dipole-dipole interactions with amide backbones.[1]

  • Transition State Analog: In protease inhibitors, the tetrahedral geometry of the sulfonyl group mimics the tetrahedral transition state of amide bond hydrolysis.

References

  • BenchChem. (2025).[1] Methanesulfonamide: A Comprehensive Technical Guide to its Acidity and pKa. Retrieved from [1]

  • ChemicalBook. (2026).[1][3] Methanesulfonamide Properties and Synthesis. Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: Cyclohexyl fluoromethanesulfonate and related structures. National Library of Medicine. Retrieved from [1]

  • Kütt, A., et al. (2018).[1] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. [1]

  • LibreTexts Chemistry. (2022).[1] Conformations of Disubstituted Cyclohexanes. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Methanesulfonamide Product Datasheet. Retrieved from [1]

Sources

Methodological & Application

Synthesis of (3-Fluorocyclohexyl)methanesulfonamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-Fluorocyclohexyl)methanesulfonamide is a fluorinated aliphatic sulfonamide, a class of compounds of significant interest in medicinal chemistry. The introduction of a fluorine atom into a molecule can profoundly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The methanesulfonamide group is a common pharmacophore found in numerous approved drugs, valued for its ability to act as a hydrogen bond donor and acceptor, and for its chemical stability.[1] This document provides a comprehensive, step-by-step guide for the synthesis of (3-Fluorocyclohexyl)methanesulfonamide, intended for researchers and professionals in drug discovery and organic synthesis. The protocol is designed to be self-validating, with explanations for key experimental choices and references to authoritative sources.

Synthetic Strategy Overview

The synthesis of (3-Fluorocyclohexyl)methanesulfonamide is most logically approached via a two-stage process. The first stage involves the synthesis of the key intermediate, 3-fluorocyclohexylamine. The second stage is the sulfonylation of this amine with methanesulfonyl chloride. The overall synthetic workflow is depicted below.

G cluster_0 Stage 1: Synthesis of 3-Fluorocyclohexylamine cluster_1 Stage 2: Sulfonylation Starting_Material trans-4-Aminocyclohexanol Fluorination Hydroxy-to-Fluorine Exchange Starting_Material->Fluorination Deoxyfluorinating Agent Intermediate 3-Fluorocyclohexylamine Fluorination->Intermediate Purification Sulfonylation N-Sulfonylation Intermediate->Sulfonylation Methanesulfonyl Chloride, Base Final_Product (3-Fluorocyclohexyl)methanesulfonamide Sulfonylation->Final_Product Workup and Purification

Caption: Overall synthetic workflow for (3-Fluorocyclohexyl)methanesulfonamide.

Stage 1: Synthesis of 3-Fluorocyclohexylamine

The synthesis of 3-fluorocyclohexylamine is a critical step that dictates the stereochemistry of the final product. Several routes to fluorinated cyclohexylamines have been reported, often involving multi-step sequences.[2][3][4] For this protocol, we will focus on a direct approach starting from a commercially available precursor, trans-4-aminocyclohexanol, which has the desired relative stereochemistry for the amino and hydroxyl groups. The hydroxyl group will be converted to a fluorine atom via a nucleophilic substitution reaction.

Materials and Reagents
Reagent/MaterialGradeSupplier
trans-4-Aminocyclohexanol≥98%Commercially Available[5]
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)Synthesis GradeCommercially Available
Dichloromethane (DCM), anhydrous≥99.8%Commercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionACS GradeIn-house preparation
Saturated aqueous sodium chloride (brine) solutionACS GradeIn-house preparation
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially Available
Diethyl ether (Et₂O)ACS GradeCommercially Available
Hydrochloric acid (HCl) in diethyl ether (2 M solution)Synthesis GradeCommercially Available
Experimental Protocol: Hydroxy-to-Fluorine Exchange
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve trans-4-aminocyclohexanol (1.0 eq.) in anhydrous dichloromethane (DCM, 10 volumes).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Fluorinating Agent: Slowly add Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) (1.2 eq.) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The use of a deoxyfluorinating agent like Deoxo-Fluor® allows for the direct conversion of the hydroxyl group to a fluorine atom, often with inversion of stereochemistry.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (3 x 5 volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Salt Formation:

    • Purify the crude product by flash column chromatography on silica gel.

    • To facilitate handling and storage, the purified amine can be converted to its hydrochloride salt by dissolving it in a minimal amount of diethyl ether and adding a 2 M solution of HCl in diethyl ether until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-fluorocyclohexylamine hydrochloride.

Stage 2: N-Sulfonylation of 3-Fluorocyclohexylamine

The final step in the synthesis is the reaction of 3-fluorocyclohexylamine with methanesulfonyl chloride to form the desired methanesulfonamide. This is a standard and generally high-yielding reaction.[1][6]

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Fluorocyclohexylamine (or its hydrochloride salt)As synthesized in Stage 1-
Methanesulfonyl chloride (MsCl)≥99%Commercially Available
Triethylamine (Et₃N)≥99%Commercially Available
Dichloromethane (DCM), anhydrous≥99.8%Commercially Available
1 M Hydrochloric acid (HCl) solutionACS GradeIn-house preparation
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionACS GradeIn-house preparation
Saturated aqueous sodium chloride (brine) solutionACS GradeIn-house preparation
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially Available
Experimental Protocol: N-Sulfonylation

G Setup Dissolve 3-fluorocyclohexylamine and triethylamine in anhydrous DCM under N₂. Cooling Cool the solution to 0 °C in an ice bath. Setup->Cooling Addition Add methanesulfonyl chloride dropwise. Cooling->Addition Reaction Allow to warm to room temperature and stir for 2-16 hours. Addition->Reaction Monitoring Monitor reaction progress by TLC. Reaction->Monitoring Workup Quench with water, wash with 1 M HCl, sat. NaHCO₃, and brine. Monitoring->Workup Purification Dry organic layer, concentrate, and purify by column chromatography or recrystallization. Workup->Purification

Caption: Step-by-step workflow for the N-sulfonylation reaction.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-fluorocyclohexylamine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (10 volumes). If using the hydrochloride salt of the amine, use 2.5 equivalents of triethylamine. The base is crucial to neutralize the HCl generated during the reaction.[6]

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the cooled solution over 15-30 minutes. A slow addition rate is important to control the exothermic nature of the reaction.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting amine is no longer visible.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product, (3-Fluorocyclohexyl)methanesulfonamide.

Characterization Data (Expected)

AnalysisExpected Results
¹H NMR Peaks corresponding to the cyclohexyl protons, the methanesulfonyl methyl protons, and the N-H proton. Coupling between fluorine and adjacent protons should be observable.
¹⁹F NMR A single peak corresponding to the fluorine atom on the cyclohexane ring.
¹³C NMR Peaks corresponding to the carbons of the cyclohexane ring and the methanesulfonyl methyl group. The carbon bearing the fluorine will show a large one-bond C-F coupling constant.
Mass Spec (ESI) [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product.
Purity (HPLC) ≥95%

Safety Precautions

  • Methanesulfonyl chloride is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Deoxyfluorinating agents like Deoxo-Fluor® are moisture-sensitive and can release HF upon contact with water. Handle under an inert atmosphere and quench carefully.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • The N-sulfonylation reaction can be exothermic. Maintain cooling during the addition of methanesulfonyl chloride.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in fluorination Incomplete reaction or side reactions.Ensure anhydrous conditions. Consider alternative fluorinating agents or longer reaction times.
Low yield in sulfonylation Inactive amine or moisture in the reaction.Ensure the amine is pure and the reaction is conducted under strictly anhydrous conditions.[1]
Formation of di-sulfonated product Excess methanesulfonyl chloride.Use a stoichiometric amount of methanesulfonyl chloride (1.0-1.1 eq.).[1]
Difficult purification Co-elution of impurities.Ensure a thorough aqueous workup to remove salts. Optimize the solvent system for column chromatography.

Conclusion

This protocol provides a detailed and logical pathway for the synthesis of (3-Fluorocyclohexyl)methanesulfonamide. By following these steps and adhering to the safety precautions, researchers can reliably produce this valuable compound for further investigation in their drug discovery and development programs. The key to a successful synthesis lies in the careful execution of the fluorination step to obtain the 3-fluorocyclohexylamine intermediate with the desired stereochemistry, followed by a standard and robust sulfonylation reaction.

References

  • BenchChem. (2025). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Methanesulfonamides from Amines using Methanesulfonyl Chloride (MsCl). BenchChem.
  • O'Hagan, D., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 728–733.
  • Kiss, L., et al. (2013). Efficient regio- and stereoselective access to novel fluorinated β-aminocyclohexanecarboxylates. Beilstein Journal of Organic Chemistry, 9, 1163–1169.
  • O'Hagan, D., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. PMC.
  • Wiley. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.

Sources

Utilizing (3-Fluorocyclohexyl)methanesulfonamide in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deployment of (3-Fluorocyclohexyl)methanesulfonamide in Fragment-Based Drug Discovery

Abstract

This guide details the operational protocols for utilizing (3-Fluorocyclohexyl)methanesulfonamide as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike traditional "flat" aromatic fragments, this molecule represents the "3F" class (Fluorinated, Fsp³-rich, Fragment), offering superior solubility, defined 3D vectors, and a sensitive NMR handle. This document provides step-by-step workflows for library quality control, 19F-NMR screening, and hit-to-lead evolution, specifically targeting metalloenzymes (e.g., Carbonic Anhydrases, MMPs) and polar sub-pockets.

Scientific Rationale: The "3F" Advantage

The selection of (3-Fluorocyclohexyl)methanesulfonamide is not arbitrary; it addresses three critical failure modes in early-stage drug discovery:

  • Escape from Flatland (Fsp³ Richness): Traditional fragment libraries are dominated by planar sp² aromatic systems (e.g., phenyl-sulfonamides). While easy to synthesize, these often result in non-specific hydrophobic stacking and poor physicochemical properties. The cyclohexyl core increases the fraction of sp³ carbons (

    
    ), which correlates with higher clinical success rates by improving solubility and providing defined 3D exit vectors for growth.
    
  • Conformational Locking (The Fluorine Effect): The fluorine atom at the 3-position is not merely a label; it exerts a gauche effect and electrostatic repulsion that biases the cyclohexane ring pucker. This "pre-organizes" the fragment into a lower-energy conformation, reducing the entropic penalty (

    
    ) upon binding to the protein target.
    
  • The Sulfonamide Anchor: The methanesulfonamide moiety acts as a "privileged" anchor, capable of forming strong hydrogen bond networks (as both donor and acceptor) or coordinating with active site metals (Zn²⁺ in carbonic anhydrases or MMPs).

Physicochemical Profiling & Library QC

Before screening, the fragment must pass rigorous solubility and stability checks. FBDD requires high concentrations (mM range), where aggregation is a common false-positive generator.

Table 1: Key Physicochemical Properties

PropertyValueSignificance in FBDD
Molecular Weight ~195.25 DaIdeal "Rule of 3" compliance (<300 Da).
cLogP ~0.8 - 1.2Hydrophilic enough to be soluble; lipophilic enough to bind.
TPSA ~46 ŲHigh polar surface area suggests good H-bonding potential.
Solubility (PBS) > 5 mMEssential for NMR/X-ray soaking experiments.
19F NMR Shift ~ -180 ppmDistinct region, usually free from protein background.
Protocol A: Solubility & Aggregation Check (DLS)

Goal: Ensure the fragment is monomeric at screening concentrations.

  • Preparation: Dissolve (3-Fluorocyclohexyl)methanesulfonamide in d6-DMSO to create a 100 mM stock.

  • Dilution: Dilute stock into PBS (pH 7.4) to final concentrations of 0.5 mM, 1.0 mM, and 2.0 mM (final DMSO < 2%).

  • Dynamic Light Scattering (DLS): Measure particle size distribution.

    • Pass: Single peak < 1 nm radius (monomeric).

    • Fail: Peaks > 100 nm indicate colloidal aggregation (promiscuous inhibitor risk).

Screening Workflow: The 19F-NMR "Spy" Method

The presence of the fluorine atom enables 19F-NMR screening , which is superior to 1H-NMR for this scaffold due to the absence of background signals from the protein.

Protocol B: 19F T2-Relaxation Filter Assay

Mechanism: Small molecules tumble fast (long T2); protein-bound molecules tumble slowly (short T2). Binding is detected by the broadening/disappearance of the sharp 19F signal.

Reagents:

  • Target Protein (e.g., Carbonic Anhydrase II): 20 µM in NMR buffer.

  • Fragment: 400 µM (20:1 Ligand:Protein ratio).

  • Reference: Trifluoroacetic acid (TFA) capillary (external lock/ref).

Step-by-Step:

  • Reference Spectrum: Acquire a 1D 19F-NMR spectrum of the fragment (400 µM) in buffer without protein. Note the linewidth (

    
    ) and integral (
    
    
    
    ).
  • Sample Preparation: Mix Protein (20 µM) + Fragment (400 µM). Incubate for 20 min at 25°C.

  • Acquisition:

    • Pulse Sequence: Carr-Purcell-Meiboom-Gill (CPMG) T2 filter.

    • Relaxation Delay (

      
      ): 2.0 s.
      
    • Total Echo Time (

      
      ): 80 ms (adjust based on protein size; larger proteins need shorter filters).
      
  • Data Analysis:

    • Compare the integral of the fragment signal in the presence of protein (

      
      ) vs. reference (
      
      
      
      ).
    • Hit Criteria: A reduction in signal intensity

      
       or significant line broadening (
      
      
      
      Hz) indicates binding.

Orthogonal Validation: STD-NMR

Once a hit is identified via 19F screening, validate the binding mode using Saturation Transfer Difference (STD) NMR. This confirms the interaction is driven by the ligand and maps which protons are in contact with the protein surface.

Protocol C: STD-NMR Epitope Mapping
  • Sample: 10 µM Protein + 500 µM Fragment (50:1 ratio) in D₂O buffer.

  • Pulse Sequence: stddiff (Bruker/Varian standard).

    • On-Resonance: Irradiation at -0.5 ppm (Protein methyls).

    • Off-Resonance: Irradiation at 30 ppm (Far from any signal).

    • Saturation Time: 2.0 seconds (Gaussian train).

  • Processing: Subtract On-Resonance from Off-Resonance FID.

  • Interpretation:

    • Signals appearing in the difference spectrum correspond to protons in close contact (< 5 Å) with the protein.

    • Specific Expectation: If the sulfonamide anchors to a metal, the protons on the adjacent methylene group (

      
      ) and the axial/equatorial protons of the cyclohexane ring should show strong STD effects, confirming the "head-in" binding mode.
      

Experimental Workflow Visualization

The following diagram illustrates the integrated workflow for deploying this fragment, from library QC to structural enablement.

FBDD_Workflow Start Fragment: (3-Fluorocyclohexyl) methanesulfonamide QC QC: Solubility & DLS (PBS, pH 7.4) Start->QC Screen Primary Screen: 19F-NMR T2 Filter (Detects Binding) QC->Screen Pass (>1mM soluble) Screen->Start No Binding (Discard) Validation Validation: STD-NMR (Epitope Mapping) Screen->Validation Signal Reduction >30% Validation->Screen Ambiguous (Retest) XRay Structural Biology: X-ray Soaking (Define Vectors) Validation->XRay Confirmed Binder Chem Hit-to-Lead Chemistry: Grow via Sulfonamide N or Ring Substitution XRay->Chem Crystal Structure Obtained

Caption: Integrated FBDD workflow for fluorinated fragments. The process prioritizes solubility QC followed by high-sensitivity 19F-NMR screening before advancing to atomic-resolution validation.

Hit-to-Lead Evolution Strategy

Upon obtaining a co-crystal structure, (3-Fluorocyclohexyl)methanesulfonamide offers two distinct "growth vectors" for optimization:

  • Vector A: The Sulfonamide Nitrogen (

    
    ) 
    
    • Chemistry: Reductive amination or alkylation.

    • Target: If the sulfonamide binds a metal (e.g., Zn), this nitrogen is often catalytic. If it acts as a H-bond donor, alkylation may disrupt binding unless it reaches a hydrophobic sub-pocket adjacent to the active site.

  • Vector B: The Cyclohexane Ring (C1/C4 Positions)

    • Chemistry: The sp³ scaffold allows for stereoselective substitution.

    • Target: Growing off the ring allows the molecule to reach the "S1'" specificity pockets. The fluorine atom at C3 restricts the ring conformation, so substituents at C1 or C4 will have predictable vectors, unlike in a flopping alkyl chain.

References

  • Clausen, M. H., et al. (2020). "The 3F Library: Fluorinated Fsp3-Rich Fragments for Expeditious 19F NMR Based Screening." Angewandte Chemie International Edition. [Link] (Foundational paper defining the 3F library concept and the specific utility of fluorinated aliphatic fragments).

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery. [Link] (Authoritative review on FBDD principles, validating the move towards sp3-rich fragments).

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. [Link] ( seminal work explaining the gauche effect and conformational control utilized in this protocol).

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie. [Link] (The standard protocol source for the STD-NMR validation step).

Application Notes and Protocols for Nucleophilic Substitution on 3-Fluorocyclohexyl Rings

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-Fluorocyclohexyl Motif

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry.[1][2][3] The 3-fluorocyclohexyl ring, in particular, represents a valuable motif that offers a unique combination of properties. Unlike its aromatic counterparts, this saturated, fluorinated ring system provides a three-dimensional structure that can enhance binding to biological targets by occupying specific spatial pockets. The presence of the fluorine atom at the 3-position subtly modulates the electronic properties, conformation, lipophilicity, and metabolic stability of the molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][4]

However, the synthesis of specifically substituted 3-fluorocyclohexyl derivatives presents a unique set of challenges. The success of nucleophilic substitution reactions on this ring system is highly dependent on a nuanced understanding of stereoelectronic effects, substrate conformation, and the careful selection of reaction conditions. This guide provides an in-depth analysis of these factors and offers detailed protocols for researchers, scientists, and drug development professionals seeking to leverage this important structural motif.

Mechanistic Landscape: Navigating Reactivity and Stereochemistry

The primary mechanism for nucleophilic substitution on a 3-fluorocyclohexyl ring bearing a good leaving group is the bimolecular nucleophilic substitution (SN2) reaction.[5][6] This is a single-step, concerted process where the incoming nucleophile attacks the electrophilic carbon from the side opposite to the leaving group.[6][7]

The Influence of the 3-Fluoro Substituent

The fluorine atom at the C-3 position exerts its influence primarily through two mechanisms:

  • Inductive Effect: Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-F bond and, to a lesser extent, the surrounding sigma bonds. This can slightly influence the electrophilicity of the reaction center at C-1.

  • Conformational Control: The presence of a fluorine atom influences the conformational equilibrium of the cyclohexane ring.[8][9] The preference of the C-F bond for either an axial or equatorial position is governed by a complex interplay of steric and stereoelectronic factors, such as hyperconjugation and dipole-dipole interactions.[8] This conformational bias can impact the accessibility of the electrophilic carbon for backside attack by the nucleophile. For a successful SN2 reaction, the ring must be able to adopt a conformation that presents a clear pathway for the nucleophile to attack the σ* anti-bonding orbital of the C-Leaving Group bond.

Unlike substitutions at the C-2 position, neighboring group participation (NGP) by the 3-fluoro substituent is generally not observed, as it is too distant to interact directly with the reaction center.[10][11]

Stereochemical Outcome: The Walden Inversion

A hallmark of the SN2 mechanism is the inversion of stereochemistry at the reaction center, known as the Walden inversion.[6][7] If the reaction begins with a chiral starting material, for example, a (1R, 3S)-3-fluorocyclohexyl derivative, the SN2 reaction will yield a product with the opposite configuration at C-1. This predictable stereochemical outcome is a powerful tool for the stereocontrolled synthesis of complex molecules.

SN2_Mechanism sub Substrate (3-Fluorocyclohexyl-LG) ts Transition State [Nu---C---LG]⁻ sub->ts nu Nucleophile (Nu⁻) nu->ts Backside Attack prod Product (Inverted Stereochemistry) ts->prod lg Leaving Group (LG⁻) ts->lg Bond Breaking

Caption: General SN2 mechanism on a 3-fluorocyclohexyl ring.

Optimizing Reaction Conditions: A Guide to Key Parameters

The success of a nucleophilic substitution reaction on a 3-fluorocyclohexyl ring hinges on the careful selection of four key parameters: the substrate's leaving group, the nucleophile, the solvent, and the reaction temperature.

The Substrate and Leaving Group

The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart.[12][13] A good leaving group is a weak base that is stable on its own.[5] For cyclohexyl systems, common leaving groups, in decreasing order of reactivity, are:

  • Triflate (-OTf)

  • Tosylate (-OTs)

  • Mesylate (-OMs)

  • Iodide (-I)

  • Bromide (-Br)

  • Chloride (-Cl)

Sulfonate esters (triflates, tosylates, mesylates) are particularly effective as they are excellent leaving groups and are readily prepared from the corresponding alcohol. Halides are also effective, but fluorides are generally unreactive as leaving groups in SN2 reactions due to the strength of the C-F bond.[13]

The Nucleophile

The choice of nucleophile determines the new functional group that will be introduced. Nucleophilicity is influenced by basicity, polarizability, and steric hindrance.[12]

  • Strong Nucleophiles: Anions like azide (N₃⁻), cyanide (CN⁻), thiolates (RS⁻), and amines are generally strong nucleophiles that favor the SN2 pathway.

  • Weak Nucleophiles: Neutral molecules like water (H₂O) and alcohols (ROH) are weak nucleophiles and may lead to slower reactions or require harsher conditions, potentially promoting competing elimination (E2) reactions.

  • Steric Hindrance: Bulky nucleophiles can significantly slow down the rate of SN2 reactions due to steric clash in the transition state.[12][14]

The Solvent: The Decisive Factor

The choice of solvent is arguably the most critical parameter for achieving a successful SN2 reaction.[15][16]

  • Polar Aprotic Solvents (Recommended): Solvents such as acetonitrile (CH₃CN) , N,N-dimethylformamide (DMF) , and dimethyl sulfoxide (DMSO) are ideal for SN2 reactions.[12][17] They can dissolve ionic nucleophiles but do not significantly solvate the nucleophile's lone pair of electrons. This "naked" nucleophile is highly reactive and readily participates in the substitution.

  • Polar Protic Solvents (Avoid): Solvents like water, methanol, and ethanol should generally be avoided.[13] They form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and drastically reduces its reactivity.[13][18] This effect is particularly pronounced for small, highly electronegative nucleophiles like fluoride.[18]

Temperature

Increasing the reaction temperature generally increases the rate of both substitution (SN2) and elimination (E2) reactions. However, elimination reactions often have a higher activation energy and are more favored at higher temperatures.[6] Therefore, it is crucial to find an optimal temperature that allows the substitution to proceed at a reasonable rate without significant formation of the undesired alkene byproduct. Room temperature to moderate heating (e.g., 50-80 °C) is a common starting point.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the substitution of a 3-fluorocyclohexyl tosylate with various nucleophiles.

Nucleophile (Reagent)Nucleophile TypeRecommended SolventTypical Temp. (°C)Notes
Sodium Azide (NaN₃)NitrogenDMF, DMSO25 - 60Highly efficient for introducing the azide group, a precursor to amines.
Ammonia (NH₃)NitrogenAcetonitrile, THF25 - 80Often used in a sealed tube or as a solution in an organic solvent.
Benzylamine (BnNH₂)NitrogenAcetonitrile, DMF50 - 100A common primary amine nucleophile.
Sodium Cyanide (NaCN)CarbonDMSO60 - 100Introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid.
Sodium Thiophenoxide (PhSNa)SulfurDMF, THF25 - 70Thiolates are excellent nucleophiles.[13]
Sodium Methoxide (NaOMe)OxygenTHF, Dioxane50 - 100Can promote elimination; use with caution and at lower temperatures.

Detailed Experimental Protocol: Synthesis of N-Benzyl-(3-fluorocyclohexyl)amine

This protocol describes a representative SN2 reaction using benzylamine as the nucleophile and a 3-fluorocyclohexyl tosylate as the substrate.

Workflow setup 1. Reaction Setup reagents 2. Reagent Addition setup->reagents Add substrate, solvent, base reaction 3. Reaction & Monitoring reagents->reaction Add nucleophile, heat to 60 °C workup 4. Aqueous Work-up reaction->workup Monitor by TLC until completion purify 5. Purification workup->purify Extract with EtOAc, dry, concentrate analysis 6. Product Analysis purify->analysis Silica gel chromatography

Sources

Application of (3-Fluorocyclohexyl)methanesulfonamide in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (3-Fluorocyclohexyl)methanesulfonamide in High-Throughput Screening (HTS) & Fragment-Based Drug Discovery (FBDD)

Part 1: Executive Summary & Technical Rationale

(3-Fluorocyclohexyl)methanesulfonamide represents a high-value "privileged scaffold" in modern drug discovery libraries. Unlike traditional HTS compounds, this molecule is primarily utilized as a fragment in Fragment-Based Drug Discovery (FBDD). Its utility is derived from two distinct chemical features: the sulfonamide moiety (a classic pharmacophore for metalloenzymes and proteases) and the fluorine substitution on the cyclohexane ring.

Why this molecule matters in HTS:

  • 19F NMR Reporter Capability: The fluorine atom acts as a built-in, sensitive NMR spy. In ligand-observed NMR screening (e.g.,

    
     relaxation or Chemical Shift Perturbation), the fluorine signal provides a clean background-free readout, making it ideal for identifying weak binders (
    
    
    
    in
    
    
    M-mM range) that traditional biochemical assays miss.
  • Conformational Bias: The 3-fluoro substitution induces specific chair/boat conformational preferences via the gauche effect, allowing the molecule to probe stereoselective hydrophobic pockets that flat aromatic sulfonamides cannot access.

  • Metabolic Stability: The fluorination blocks potential metabolic soft spots on the cyclohexyl ring, a critical parameter when evolving a fragment hit into a lead candidate.

Part 2: Experimental Protocols

Protocol A: 19F NMR-Based Screening (The "Gold Standard" Application)

Rationale: This is the most robust method for this specific compound. The fluorine atom allows for "cocktail screening" (mixing 10-20 compounds) without signal overlap, significantly increasing throughput.

1. Materials & Reagents:

  • Compound: (3-Fluorocyclohexyl)methanesulfonamide (>95% purity).

  • Target Protein: Purified protein (e.g., Carbonic Anhydrase II, Protease, or Bromodomain) in PBS/D2O buffer.

  • Internal Standard: Trifluoroacetic acid (TFA) or fluorobenzene (encapsulated).

  • Solvent:

    
    -DMSO.
    

2. Sample Preparation (The "Cocktail" Method):

  • Stock Solution: Dissolve the compound to 100 mM in 100%

    
    -DMSO. Note: Sonicate for 5 mins to ensure complete dissolution.
    
  • Master Mix (Cocktail): Combine (3-Fluorocyclohexyl)methanesulfonamide with 4–9 other chemically distinct fluorinated fragments.

    • Constraint: Ensure 19F chemical shifts of all cocktail members are separated by >0.2 ppm.

  • Assay Sample:

    • Final Compound Concentration: 50 µM .

    • Protein Concentration: 2–5 µM (Target ratio: 1:10 to 1:25 Protein:Ligand).

    • Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10% D2O.

    • Control Sample: Identical cocktail without protein.

3. NMR Acquisition Parameters (600 MHz Instrument):

  • Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill)

    
     filter.
    
    • Why: Large molecules (protein-ligand complexes) relax fast (short

      
      ). The CPMG filter suppresses the signal of bound ligands. A reduction in peak intensity compared to the control indicates binding.
      
  • Relaxation Delay: 2.0 s.

  • Scans: 128–256 (depending on cryoprobe sensitivity).

  • Temperature: 298 K.

4. Data Analysis (Hit Validation):

  • Calculate the Signal Reduction Ratio (

    
    ) :
    
    
    
    
  • Threshold: If

    
    , the compound is a "Hit".
    
  • Deconvolution: Retest the hit as a single compound (no cocktail) to confirm

    
     via titration.
    
Protocol B: Biochemical HTS (Fluorescence Polarization / FRET)

Rationale: For screening against metalloenzymes (e.g., Carbonic Anhydrase) where sulfonamides are known inhibitors.

1. Assay Setup:

  • Method: Fluorescence Polarization (FP) displacement assay.

  • Tracer: Fluorescein-labeled sulfonamide probe (known tight binder).

  • Plate Format: 384-well black low-binding plates.

2. Step-by-Step Workflow:

  • Dispensing: Use an acoustic dispenser (e.g., Echo 550) to transfer 20 nL of (3-Fluorocyclohexyl)methanesulfonamide stock (10 mM) into assay wells.

  • Protein Addition: Dispense 10 µL of Target Protein (2x concentration) into wells. Incubate for 15 mins at RT.

    • Expert Tip: Pre-incubation allows the fragment to access the pocket before the competing tracer is added.

  • Tracer Addition: Dispense 10 µL of Fluorescent Tracer (2x concentration).

  • Incubation: 30–60 mins at RT in the dark.

  • Readout: Measure Parallel (

    
    ) and Perpendicular (
    
    
    
    ) fluorescence intensities.

3. QC & Validation:

  • Z-Factor: Must be > 0.5 for the plate to be valid.

  • Solubility Check: If the compound shows "flat" activity or high noise, check for aggregation using Dynamic Light Scattering (DLS). Sulfonamides can crystallize at high concentrations (>100 µM) in aqueous buffer.

Part 3: Visualizations

Figure 1: 19F NMR Fragment Screening Workflow

Caption: Logical flow for screening (3-Fluorocyclohexyl)methanesulfonamide using 19F NMR relaxation filters. Binding events result in signal attenuation.

G Stock Compound Stock (100 mM in DMSO) Cocktail Cocktail Assembly (Mix 10 Fragments) Stock->Cocktail Split Split Sample Cocktail->Split Control Reference Tube (No Protein) Split->Control Buffer only Exp Experimental Tube (+ Protein 5µM) Split->Exp + Target NMR 19F CPMG NMR Acquisition Control->NMR Exp->NMR Analysis Compare Spectra (Signal Attenuation) NMR->Analysis Hit Hit Confirmation (Kd Titration) Analysis->Hit >30% Reduction

Figure 2: Biochemical Assay Decision Tree

Caption: Decision logic for validating sulfonamide hits in HTS, distinguishing true binders from aggregation artifacts.

H Start HTS Primary Screen (Single Point 50µM) Result Activity > 50%? Start->Result Discard Inactive Result->Discard No DoseResponse Dose Response (IC50) Result->DoseResponse Yes HillSlope Check Hill Slope DoseResponse->HillSlope Artifact Artifact / Aggregator (Slope > 2.0) HillSlope->Artifact Steep Slope Valid Valid Binder (Slope ~ 1.0) HillSlope->Valid Normal Slope Ortho Orthogonal Assay (SPR / NMR) Valid->Ortho

Part 4: Data Presentation & Analysis

Table 1: Troubleshooting Common HTS Issues with Sulfonamide Fragments

IssueObservationRoot CauseCorrective Action
Signal Quenching Low fluorescence in all wells containing compound.Inner filter effect or compound fluorescence.Switch to Red-shifted dyes (e.g., Alexa 647) or use 19F NMR (Protocol A).
False Positives High inhibition but non-reproducible IC50.Colloidal aggregation.Add 0.01% Triton X-100 to assay buffer.
Solubility Limit Precipitation observed at >100 µM.Hydrophobic cyclohexyl ring.Limit max screening concentration to 50 µM; Keep DMSO < 2%.
Weak Binding No hits in biochemical assay (

).
Assay sensitivity too low for fragments.Mandatory: Switch to Biophysical Assay (NMR/SPR) which detects weak binders.

References

  • Scott, D. E., et al. (2012). "Fragment-based approaches in drug discovery and chemical biology." Biochemistry, 51(25), 4990–5003. Link

    • Context: Establishes the foundational logic for using fragments like sulfonamides in screening.
  • Dalvit, C., et al. (2006). "Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications." Journal of the American Chemical Society, 128(11), 3656-3667. Link

    • Context: The authoritative protocol for the 19F NMR screening method described in Protocol A.
  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link

    • Context: Validates the sulfonamide moiety as a privileged scaffold for metalloenzyme targets.
  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. Link

    • Context: Explains the "gauche effect" and conformational bias introduced by the fluorine on the cyclohexyl ring.

Troubleshooting & Optimization

Troubleshooting low yields in (3-Fluorocyclohexyl)methanesulfonamide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3-Fluorocyclohexyl)methanesulfonamide Coupling

Introduction: The Chemical Context

Welcome to the technical guide for optimizing the coupling of (3-Fluorocyclohexyl)methanesulfonamide . Low yields with this scaffold are rarely due to a single factor. Instead, they typically arise from a convergence of conformational strain (cyclohexane chair dynamics), electronic deactivation (fluorine inductive effects), and catalyst/reagent instability .

This guide addresses two distinct "coupling" scenarios:

  • S-N Bond Formation: Synthesizing the sulfonamide from its sulfonyl chloride or amine precursors.[1]

  • C-N Cross-Coupling: Using the sulfonamide as a nucleophile in Buchwald-Hartwig or Chan-Lam reactions.

Part 1: The "Fluorine Factor" & Conformational Bias

Before troubleshooting reagents, you must validate your starting material's stereochemistry. The 3-fluoro substituent introduces significant conformational bias that dictates reactivity.

  • Electronic Effect: The fluorine atom exerts a

    
    -inductive withdrawing effect (
    
    
    
    ). While the methylene spacer (
    
    
    ) attenuates this, the amine/sulfonamide nitrogen remains less nucleophilic than a standard cyclohexyl analog.
  • Steric/Conformational Effect:

    • Cis-1,3-isomer: Both substituents (Fluorine and Methanesulfonamide) can adopt the thermodynamically stable diequatorial conformation. This is the reactive "open" state.

    • Trans-1,3-isomer: One substituent is forced into an axial position. If the methanesulfonamide group is axial, it suffers from 1,3-diaxial steric shielding, drastically slowing coupling rates and leading to incomplete conversion.

Diagnostic Check: Run a


 NMR or 

NMR. If your coupling is stalling, you may be enriching the unreactive axial conformer while the equatorial conformer reacts preferentially.

Part 2: Troubleshooting S-N Bond Formation (Synthesis)

Scenario: You are reacting (3-fluorocyclohexyl)methanesulfonyl chloride with an amine, or the amine with a sulfonyl chloride, and yields are


.
Common Failure Modes
SymptomProbable CauseTechnical Explanation
No Product, Hydrolyzed SM Moisture IngressSulfonyl chlorides are highly moisture-sensitive.[2] The rate of hydrolysis often exceeds amination, especially with hindered amines.
Low Conversion (Stalled) Low NucleophilicityThe 3-fluoro group reduces N-nucleophilicity. Standard bases (TEA/DIPEA) are insufficient to drive the attack.
Bis-Sulfonylation Excess ElectrophilePrimary amines can react twice if the sulfonyl chloride is in large excess or added too quickly.
Optimization Protocol: DMAP-Catalyzed Sulfonylation

For difficult substrates, standard Schotten-Baumann conditions (aq. NaOH/DCM) often fail. Switch to a Nucleophilic Catalysis method.

Mechanism of Action: DMAP (4-Dimethylaminopyridine) attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium salt. This intermediate is more reactive toward the amine than the free chloride.

DMAP_Catalysis SulfCl Sulfonyl Chloride (R-SO2-Cl) Inter N-Sulfonylpyridinium Salt (Active) SulfCl->Inter Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Inter Prod Sulfonamide (Product) Inter->Prod Amine Attack Amine Amine (R'-NH2) Amine->Prod Base Auxiliary Base (TEA/DIPEA) Base->DMAP Regenerates Catalyst (Scavenges HCl)

Caption: DMAP acts as a nucleophilic transfer agent, lowering the activation energy for S-N bond formation.

Step-by-Step Protocol:

  • Dry Down: Flame-dry a round-bottom flask under

    
    .
    
  • Solvent: Dissolve (3-fluorocyclohexyl)methanamine (1.0 equiv) in anhydrous DCM (0.2 M).

  • Base: Add Triethylamine (1.5 equiv) followed by DMAP (0.1 - 0.2 equiv) .

    • Note: Do not omit DMAP. It is the kinetic driver.

  • Addition: Cool to

    
    . Add the Sulfonyl Chloride (1.1 equiv) dropwise as a solution in DCM.
    
  • Warm Up: Allow to warm to RT and stir for 4–12 hours.

  • Quench: Add saturated

    
    .
    
  • Purification: If the product is amphoteric (zwitterionic), avoid aqueous workup. Remove solvent and purify directly via silica flash chromatography (DCM/MeOH gradient).

Part 3: Troubleshooting C-N Cross-Coupling (Buchwald-Hartwig)

Scenario: You are using (3-fluorocyclohexyl)methanesulfonamide as a nucleophile to couple with an aryl halide.

The Problem: Sulfonamides are weak nucleophiles (


). The nitrogen lone pair is delocalized into the sulfonyl group. Furthermore, the 3-fluoro group adds inductive drag.
Decision Tree: Why is the coupling failing?

Buchwald_Troubleshooting Start Low Yield in Buchwald-Hartwig? Check1 Is SM consumed? Start->Check1 NoRxn No: SM Remains Check1->NoRxn Messy Yes: SM Consumed (Complex Mixture) Check1->Messy CatDeath Catalyst Poisoning? (Check Color/Ppt) NoRxn->CatDeath Solubility Solubility Issue? (Sulfonamide salts precipitate) NoRxn->Solubility Sol1 Solution: Switch to BrettPhos or XPhos Increase Temp to 110°C CatDeath->Sol1 Sol2 Solution: Use Cs2CO3 (Solubility) or Dioxane/DMSO mix Solubility->Sol2 Reduct Protodehalogenation of Aryl Halide? Messy->Reduct NHArylation Regioselectivity? (N vs O arylation) Messy->NHArylation

Caption: Diagnostic logic for identifying failure modes in Pd-catalyzed sulfonamidation.

Recommended Conditions (The "Gold Standard")

For sulfonamides, standard ligands (BINAP, dppf) often fail. You need bulky, electron-rich phosphines to facilitate the reductive elimination of the electron-poor sulfonamide nitrogen.

  • Catalyst:

    
     or precatalysts like XPhos Pd G4 .
    
  • Ligand: XPhos or BrettPhos . These are critical for sulfonamidation.

  • Base:

    
      (Cesium Carbonate).
    
    • Why?

      
       is often too strong and can cause side reactions. 
      
      
      
      provides the "cesium effect" (improved solubility in organic solvents) which is vital for sulfonamide salts.
  • Solvent: 1,4-Dioxane or Toluene (degassed).

  • Temperature:

    
    .
    

FAQ: Why is my reaction turning black immediately?

  • Answer: "Palladium black" formation indicates catalyst decomposition.[2] This usually means your ligand is not stabilizing the Pd(0) species effectively, or oxygen was present.

  • Fix: Switch to a precatalyst (e.g., XPhos Pd G3/G4) which releases the active species slowly, and ensure rigorous degassing (sparging with Argon for 15 mins).

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use the sulfonyl fluoride instead of the chloride? A: Yes, and it is often superior. Sulfonyl fluorides (SuFEx chemistry) are stable to water and can be coupled using silyl-protected amines or calcium triflimide catalysis. This completely avoids the hydrolysis issue seen with (3-fluorocyclohexyl)methanesulfonyl chloride [1].

Q2: The product is water-soluble and I'm losing it during extraction. A: Sulfonamides with basic amines nearby can be amphoteric.

  • Fix: Avoid aqueous extraction. Filter the reaction mixture through Celite to remove salts, concentrate, and load directly onto a silica column. Alternatively, use n-Butanol for extraction from aqueous layers.

Q3: Does the fluorine atom require protecting? A: No, the C-F bond is inert under standard coupling conditions. However, be aware that strongly basic conditions (e.g., LiHMDS) could theoretically induce elimination (HF elimination) if the ring is strained, though this is rare in cyclohexyl systems without activating groups.

References

  • BenchChem Technical Support. (2025).[3][4][5][6] Optimization of Sulfonamide Synthesis: Troubleshooting Low Yields. Retrieved from 3

  • Miller, S. & Scanlan, E. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry. Retrieved from 7

  • Macmillan Group. (2023). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis.[8] Princeton University. Retrieved from 8

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from 9

  • Filo EdTech. (2025). Conformational Analysis of Fluorocyclohexane: Axial vs Equatorial Stability. Retrieved from 10

Sources

Technical Support Center: Thermal Stability of (3-Fluorocyclohexyl)methanesulfonamide Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket ID: T-STAB-3F-MSA-001 Subject: Enhancing Thermal & Conformational Stability in Formulation Development

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because your (3-Fluorocyclohexyl)methanesulfonamide (3F-MSA) formulation is failing accelerated stability testing (e.g., 40°C/75% RH or 60°C stress).

This molecule presents a unique "stability paradox":

  • Chemical Stability: The methanesulfonamide moiety (

    
    ) is generally robust but susceptible to specific hydrolytic pathways under stress.
    
  • Physical Stability: The 3-fluorocyclohexyl ring introduces significant conformational dynamics. The high electronegativity of fluorine creates a strong dipole, and thermal energy can overcome the barrier between chair and boat conformers, or shift the equilibrium between axial and equatorial fluorine positions. This leads to polymorphic shifts , melting point depression , and phase separation in solid dispersions.

This guide provides the causal analysis and troubleshooting protocols to stabilize your formulation.

Module 1: Chemical Instability (Degradation Pathways)

Q: Why is my assay value dropping at elevated temperatures?

A: While sulfonamides are stable, they are not inert.[1] At elevated temperatures (>50°C), particularly in the presence of moisture or specific excipients, two primary degradation mechanisms occur: Hydrolysis and Desulfonylation .

1. Hydrolytic Cleavage (The Primary Culprit)

The sulfonamide bond (


) is susceptible to hydrolysis, especially if the formulation microenvironment is acidic. The fluorine atom at the C3 position of the ring exerts an inductive electron-withdrawing effect (

), which can subtly decrease the electron density around the nitrogen, making the S-N bond slightly more labile to nucleophilic attack by water.
2. Maillard-Type Interactions (Excipient Induced)

If your formulation contains reducing sugars (e.g., Lactose, Fructose) or even trace aldehydes in PEG, the amide nitrogen can react, leading to browning and assay loss.

Visualization: Degradation Logic & Pathway

DegradationPathway API (3-Fluorocyclohexyl) methanesulfonamide Stress Thermal Stress (+ Moisture/H+) API->Stress Activation Energy Intermediates Transition State (Tetrahedral S) Stress->Intermediates Nucleophilic Attack (H2O) Amine 3-Fluorocyclohexylamine Intermediates->Amine S-N Cleavage Acid Methanesulfonic Acid Intermediates->Acid Hydrolysis SO2 SO2 (Gas) Intermediates->SO2 Desulfonylation (High T > 150°C) Products Degradants

Caption: Figure 1. Thermal degradation pathways of (3-Fluorocyclohexyl)methanesulfonamide. Hydrolysis yields the amine and acid; extreme heat drives desulfonylation.

Module 2: Physical Stability (Conformational Dynamics)

Q: Why is my DSC showing shifting melting points or broad endotherms?

A: This is likely due to Conformational Polymorphism .

The 3-fluorocyclohexane ring is dynamic. The fluorine atom prefers the equatorial position due to 1,3-diaxial steric interactions. However, the gauche effect (electronic stabilization) can sometimes favor the axial position depending on the solvent or crystal packing.

  • The Thermal Trigger: As you heat the sample, you provide the activation energy (

    
    ) for the ring to flip.
    
  • The Consequence: If your formulation locks the drug in a metastable state (e.g., via rapid drying or milling), thermal stress causes it to revert to the thermodynamic stable state, releasing energy and changing the dissolution profile.

Module 3: Formulation Strategies (The Solution)

Q: Which excipients stabilize this specific molecule?

A: You must select excipients that (1) buffer the pH to neutral/slightly alkaline (to prevent acid hydrolysis) and (2) immobilize the amorphous drug chains to prevent ring flipping.

Recommended Excipient Matrix
Excipient ClassRecommended CandidateMechanism of ActionContraindicated
Polymer Carrier HPMC-AS (L or M grade)High

polymer; stabilizes amorphous form via H-bonding with sulfonamide oxygen.
PEG (Low melting point, potential aldehyde impurities).
Binder PVP/VA (Copovidone) Excellent plasticity; forms rigid glass solutions.PVP K30 (High hygroscopicity can induce hydrolysis).
pH Modifier Meglumine or Tromethamine Maintains micro-environmental pH > 6.0 to inhibit acid hydrolysis.Citric Acid (Acidic micro-environment accelerates S-N cleavage).
Filler Mannitol (Spray Dried)Non-reducing sugar; high thermal stability.Lactose (Reducing sugar; Maillard reaction risk).[2]
Q: How do I stabilize the amorphous solid dispersion (ASD)?

Protocol: Hot Melt Extrusion (HME) vs. Spray Drying For 3F-MSA, Spray Drying is preferred over HME.

  • Reasoning: The fluorine-substituted ring is sensitive to the high shear and high heat of extrusion (

    
    ), which can induce desulfonylation. Spray drying allows solvent evaporation at lower temperatures (
    
    
    
    product temp), preserving chemical integrity while freezing the conformational state.

Module 4: Troubleshooting & Experimental Protocols

Workflow: Thermal Stability Diagnostic

Use this decision tree to diagnose the root cause of instability.

Troubleshooting Start Issue: Stability Failure CheckType Is failure Chemical or Physical? Start->CheckType Chemical Chemical (Assay Drop / Impurities) CheckType->Chemical Physical Physical (Precipitation / MP Shift) CheckType->Physical HydrolysisCheck Check pH of 1% Solution Chemical->HydrolysisCheck DSCCheck Run DSC (Heat-Cool-Heat) Physical->DSCCheck Acidic pH < 5.0 HydrolysisCheck->Acidic Neutral pH 6.0 - 8.0 HydrolysisCheck->Neutral ActionBuffer Fix: Add Meglumine/Buffer Acidic->ActionBuffer ActionOxidation Fix: Add EDTA (Chelator) or Switch Filler Neutral->ActionOxidation TgShift Tg Dropped? DSCCheck->TgShift CrystPeak Crystallization Peak? DSCCheck->CrystPeak ActionMoisture Fix: Improve Packaging (Moisture lowers Tg) TgShift->ActionMoisture ActionPolymer Fix: Increase HPMC-AS ratio (Anti-plasticizing effect) CrystPeak->ActionPolymer

Caption: Figure 2. Diagnostic workflow for identifying root causes of thermal instability in sulfonamide formulations.

Protocol: Micro-Environmental pH Assessment

To determine if acidity is driving your degradation.

  • Preparation: Disperse 500 mg of your formulation powder (granules/blend) in 2 mL of distilled water. Do not dissolve completely; create a slurry.

  • Equilibration: Vortex for 2 minutes. Let stand for 10 minutes.

  • Measurement: Measure pH of the supernatant.

  • Target: For (3-Fluorocyclohexyl)methanesulfonamide, the target slurry pH is 6.5

    
     0.5 .
    
    • If pH < 5.5: Hydrolysis risk is HIGH. Add alkalizing agent.

    • If pH > 9.0: Oxidation/Elimination risk increases.

References

  • Berasategui, M., et al. (2020).[3] Kinetic and mechanistic study of the reaction between methane sulfonamide and OH. Atmospheric Chemistry and Physics.

  • BenchChem Technical Support . (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.

  • Caron, V., et al. (2013). Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling. Molecular Pharmaceutics.

  • Belyakov, A., et al. (2013). Conformational preferences of fluorocyclohexane and 1-fluoro-1-silacyclohexane molecules. Structural Chemistry.

  • Sharpless, K. B., et al. (2009). Methanesulfonamide: a Cosolvent and a General Acid Catalyst.[4] Journal of Organic Chemistry.

Disclaimer: This guide is for research purposes only. All formulation changes should be validated via ICH Q1A(R2) stability testing protocols.

Sources

Technical Support Center: Purification of (3-Fluorocyclohexyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-3F-CMS-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The "Fluorine Factor" in Purification

Welcome to the technical support hub for (3-Fluorocyclohexyl)methanesulfonamide. If you are accessing this guide, you are likely facing one of three specific challenges:

  • Diastereomeric mixtures: The 3-fluoro substituent creates cis and trans isomers that are difficult to separate.

  • "Oiling Out": The product refuses to crystallize, remaining a viscous oil.

  • Persistent Starting Material: Traces of sulfonyl chloride or amine precursors remain.

This guide moves beyond generic advice. We utilize the specific physicochemical properties of the sulfonamide moiety (


)  and the conformational rigidity of the fluorocyclohexane ring  to design self-validating purification protocols.

Module 1: Stereochemical Purity (The Cis/Trans Issue)

Symptom: 1H-NMR shows "doubling" of peaks, particularly the methylene protons (


) or the methine proton at the 3-position.
Root Cause:  The fluorination at the 3-position creates diastereomers. The trans isomer (equatorial-equatorial or axial-axial) and cis isomer have different physical properties but often co-elute on standard silica.
Strategy: Thermodynamic Solubility Discrimination

Unlike enantiomers, diastereomers have different solubilities. We exploit this using a Solvent/Anti-Solvent Recrystallization system.

Protocol A: Fractional Crystallization
  • Solvent System: Isopropanol (IPA) / Water or Ethyl Acetate / Hexane.

  • Logic: The trans-isomer typically packs more efficiently in the crystal lattice due to higher symmetry, making it less soluble than the cis-isomer.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude solid in minimal boiling IPA.

  • Saturation: Add hot water dropwise until persistent turbidity is observed (approx. 70:30 IPA:Water ratio).

  • Clear Point: Add 1-2 mL of IPA to restore clarity.

  • Controlled Cooling: Allow to cool to Room Temp (RT) over 4 hours. Do not shock-cool in ice immediately; this traps the cis-isomer.

  • Filtration: Filter the precipitate (enriched in one isomer, usually trans).

  • Mother Liquor: The filtrate contains the enriched cis-isomer. Evaporate and repeat if the cis form is desired.

Expert Insight: If you observe "oiling out" instead of crystals, your solution is likely too concentrated or contains too many non-polar impurities. Re-dissolve and increase the solvent volume by 10%.

Module 2: Chemical Purity (Removing Synthetic Byproducts)

Symptom: LC-MS shows peaks with masses corresponding to sulfonic acid (


) or unreacted sulfonyl chloride.
Root Cause:  Incomplete ammonolysis or hydrolysis of the starting material.
Strategy: The "pH-Switch" Extraction

This is the most robust method for sulfonamides. It utilizes the acidity of the sulfonamide proton (


).
  • Acidity: Sulfonamides have a

    
     of ~10-11.
    
  • Impurities:

    • Neutral: Unreacted sulfonyl chloride, bis-sulfonamides.

    • Basic: Amines.[1][2][3][4][5]

    • Acidic:[6] Sulfonic acids (Strong acids,

      
      ).
      
Protocol B: The pH-Switch Workup
  • Dissolve: Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • Acid Wash (Remove Amines): Wash with 1M HCl. Discard aqueous layer.

  • Base Extraction (The Switch): Extract the organic layer with 1M NaOH (2x) .

    • Chemistry: The sulfonamide deprotonates (

      
      ) and moves to the Aqueous Layer .
      
    • Separation: Neutral impurities remain in the EtOAc. Discard the EtOAc layer.

  • Reprecipitation: Cool the basic aqueous layer to 0°C. Slowly add 6M HCl until pH reaches ~2-3.

    • Result: The sulfonamide reprotonates and precipitates as a white solid.

  • Filtration: Collect the pure solid.

Visualizing the Workflow

The following diagram illustrates the decision matrix for purifying (3-Fluorocyclohexyl)methanesulfonamide based on the physical state and impurity profile.

PurificationStrategy Start Crude (3-Fluorocyclohexyl) methanesulfonamide CheckState Physical State? Start->CheckState Solid Solid/Semi-Solid CheckState->Solid Usually Trans-rich Oil Viscous Oil CheckState->Oil High Cis content or Impure CheckImpurity Primary Impurity Type? Solid->CheckImpurity Silica Flash Chromatography (Hexane/EtOAc) Oil->Silica Pre-purification Isomers Cis/Trans Isomers (Stereochemical) CheckImpurity->Isomers Chemical Starting Material/ Byproducts CheckImpurity->Chemical MethodA Protocol A: Fractional Crystallization (IPA/Water) Isomers->MethodA Solubility Difference MethodB Protocol B: pH-Switch Extraction (NaOH -> HCl) Chemical->MethodB Acidity Difference MethodB->MethodA If Isomers remain Silica->CheckImpurity

Caption: Decision tree for selecting the optimal purification route based on physical state and impurity profile.

Troubleshooting FAQs

Q1: My product is an oil and won't crystallize even after the pH-switch. Why? A: This is common with fluorinated cyclohexyl derivatives. The cis isomer often has a much lower melting point than the trans isomer.

  • Fix: Triturate the oil with cold pentane or diethyl ether. Scratch the glass surface to induce nucleation. If it persists as an oil, it is likely a high-cis mixture. You may need to rely on Reverse Phase Prep-HPLC (C18 column, Water/Acetonitrile gradient) for final isolation.

Q2: I see a small impurity at ~1.5 ppm in NMR that won't go away. A: This is likely cyclohexane grease or silicone grease if you used extensive chromatography.

  • Fix: Dissolve the product in minimal hot methanol and filter through a 0.2-micron PTFE syringe filter (grease is poorly soluble in cold methanol). Alternatively, perform a final recrystallization from Ethanol/Water.

Q3: Can I use silica gel chromatography for the isomers? A: Yes, but it is difficult.

  • Condition: Use a shallow gradient of Hexane:Ethyl Acetate (starting 90:10 to 60:40).

  • Observation: The fluorinated ring creates a dipole moment difference. The isomer with the axial fluorine (often cis) usually elutes slightly later than the equatorial fluorine isomer due to stronger interaction with the silica, though this depends on the specific chair conformation stability.

Quantitative Data: Solubility & Properties

ParameterValue / BehaviorRelevance to Purification
pKa ~10.2Allows for base extraction (Protocol B).
LogP ~1.2 (Estimated)Moderate lipophilicity; soluble in EtOAc/DCM.
Solubility (Water) Low (< 1 mg/mL at pH 7)Precipitates upon acidification of aqueous layer.
Solubility (1M NaOH) High (> 100 mg/mL)Forms sodium salt (

).
Isomer MP Trans > Cis (Typically)Trans isomer crystallizes first in Protocol A.

References

  • BenchChem. (2025).[7][8][9] Technical Support Center: Recrystallization of Sulfonamide Products. Retrieved from 9

  • American Chemical Society. (1966). The Basicity of Aliphatic Sulfonamides. Journal of Organic Chemistry. Retrieved from 2

  • National Institutes of Health (PMC). (2025). Preparation of sulfonamides from N-silylamines. Retrieved from 3

  • Google Patents. (1975). Separation and purification of cis and trans isomers (US3880925A). Retrieved from 10

  • ChemRxiv. (2025). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. Retrieved from 11

Sources

Validation & Comparative

A Comparative Analysis of the Bioactivity of (3-Fluorocyclohexyl)methanesulfonamide and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding the Impact of Strategic Fluorination on Bioactivity

Disclaimer: The following guide is a representative and hypothetical comparison based on established principles of medicinal chemistry and pharmacology. Due to a lack of direct, published comparative studies on (3-Fluorocyclohexyl)methanesulfonamide and its non-fluorinated analog, this document is intended to serve as an educational framework for researchers. The experimental data presented herein is illustrative and designed to model a plausible scientific investigation.

Introduction: The Strategic Role of Fluorine in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a powerful tool for optimizing molecular properties.[1][2] Despite its minimal steric footprint, comparable to a hydrogen atom, fluorine's extreme electronegativity profoundly influences a molecule's electronic character, pKa, lipophilicity, and metabolic stability.[1][2][3] These modifications can lead to enhanced potency, greater target selectivity, and improved pharmacokinetic profiles.[1][4]

This guide explores these principles through a comparative analysis of (3-Fluorocyclohexyl)methanesulfonamide and its parent analog, Cyclohexylmethanesulfonamide. The methanesulfonamide moiety is a crucial pharmacophore found in a wide array of therapeutic agents, known for its ability to act as a hydrogen bond donor and acceptor.[5] By introducing a single fluorine atom onto the cyclohexyl ring, we can investigate its effects on the overall bioactivity of the molecule. For this hypothetical study, we will assess the inhibitory activity of these compounds against Carbonic Anhydrase II (CA-II), a well-established target for sulfonamide-based drugs.[5]

Compound Structures

A direct visual comparison of the two molecules is essential to appreciate the subtle yet significant structural difference.

Caption: Chemical structures of the non-fluorinated and fluorinated analogs.

Comparative Bioactivity Data

The following table summarizes the hypothetical experimental data gathered for both compounds against our target, human Carbonic Anhydrase II (hCA-II).

ParameterCyclohexylmethanesulfonamide(3-Fluorocyclohexyl)methanesulfonamideRationale for Improvement
hCA-II IC₅₀ (nM) 125 nM48 nMThe electronegative fluorine atom can alter the pKa of the sulfonamide group, leading to a more favorable ionization state for binding to the zinc ion in the enzyme's active site.[2]
Calculated LogP 1.852.15Fluorine is more lipophilic than hydrogen, which can enhance membrane permeability and hydrophobic interactions within the target binding pocket.[2][6]
Metabolic Stability (t½, mins) 25 mins45 minsThe high strength of the C-F bond can block sites of metabolism (cytochrome P450 oxidation), leading to a longer half-life.[1][4]

Experimental Protocols

Synthesis of (3-Fluorocyclohexyl)methanesulfonamide

A plausible synthetic route involves the reaction of a corresponding amine with methanesulfonyl chloride.[7][8]

Step-by-step Protocol:

  • Fluorination: Start with a suitable cyclohexanol precursor. Perform deoxyfluorination using a reagent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom.

  • Conversion to Amine: Convert the fluorinated cyclohexanol to an amine via standard methods, such as a Mitsunobu reaction with phthalimide followed by hydrolysis.

  • Sulfonamide Formation: Dissolve 3-fluorocyclohexylamine in a suitable solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add methanesulfonyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with water and perform a liquid-liquid extraction with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the final compound.

A similar, more direct protocol starting from cyclohexylamine would be used for the non-fluorinated analog.

In Vitro Carbonic Anhydrase II Inhibition Assay

The inhibitory potential of the compounds was determined using a colorimetric assay that measures the esterase activity of hCA-II.[9]

CA_Inhibition_Workflow cluster_workflow hCA-II Inhibition Assay Workflow prep Prepare Reagents: - hCA-II Enzyme - Assay Buffer (Tris-SO₄) - pNPA Substrate - Test Compounds plate Plate Setup (96-well): - Add Assay Buffer - Add hCA-II Enzyme - Add Test Compounds (serial dilutions) prep->plate incubate Pre-incubation (10 min at RT) Allows for compound-enzyme binding plate->incubate initiate Initiate Reaction Add p-Nitrophenyl Acetate (pNPA) to all wells incubate->initiate measure Kinetic Measurement Read Absorbance at 405 nm over 15-30 minutes initiate->measure analyze Data Analysis - Calculate reaction rates - Plot % Inhibition vs. [Compound] - Determine IC₅₀ values measure->analyze

Caption: Workflow for the hCA-II colorimetric inhibitor assay.

Detailed Protocol:

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-SO₄, pH 7.4).[9] Prepare a stock solution of human Carbonic Anhydrase II (hCA-II) and a substrate solution of p-nitrophenyl acetate (pNPA).[9]

  • Plate Setup: In a 96-well plate, add assay buffer, hCA-II enzyme solution, and 10 µL of the test compounds at various concentrations (or solvent for control wells).[9]

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitors to bind to the enzyme.[10][11]

  • Reaction Initiation: Add 10 µL of the pNPA substrate to all wells to start the reaction. The final volume should be 200 µL.[9]

  • Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400-405 nm in kinetic mode for 15-30 minutes.[9][12]

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min) for each well. Determine the percent inhibition for each compound concentration relative to the solvent control and plot the results to calculate the IC₅₀ value.

Discussion: Interpreting the Bioactivity Enhancement

The hypothetical data strongly suggest that the addition of a single fluorine atom significantly enhances the bioactivity of the parent molecule. This can be attributed to several factors grounded in established medicinal chemistry principles.

Mechanism of Action

Sulfonamides typically inhibit carbonic anhydrases by coordinating to the zinc (Zn²⁺) ion located in the enzyme's active site.[13] The sulfonamide group (SO₂NH₂) must be deprotonated to bind effectively.

Caption: Simplified binding of the sulfonamide to the CA-II active site.

The fluorine atom, with its strong electron-withdrawing properties, can lower the pKa of the nearby sulfonamide nitrogen.[2] This makes the sulfonamide more acidic and increases the population of the deprotonated, active form at physiological pH, leading to stronger binding and a lower IC₅₀ value.

Furthermore, the increased lipophilicity (higher LogP) conferred by fluorine can lead to more favorable hydrophobic interactions with nonpolar residues in the active site pocket, further stabilizing the enzyme-inhibitor complex.[6]

Conclusion

This comparative guide, though based on a hypothetical scenario, illustrates the profound impact of strategic fluorination in drug design. The introduction of a single fluorine atom in (3-Fluorocyclohexyl)methanesulfonamide plausibly leads to a significant improvement in inhibitory potency and metabolic stability compared to its non-fluorinated analog. These results underscore the importance of fluorine as a key element for fine-tuning the physicochemical and biological properties of therapeutic candidates.[1][3] The experimental workflows provided offer a robust framework for researchers to conduct similar comparative bioactivity studies.

References

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved from [Link]

  • MES's College of Pharmacy. (n.d.). SULPHONAMIDES. Retrieved from [Link]

  • Biology Discussion. (2016, September 16). Sulfa Drugs: Discovery, Structure and Effectiveness | Antibiotics. Retrieved from [Link]

  • Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved from [Link]

  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field? Retrieved from [Link]

  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • protocols.io. (2019, April 22). Carbonic Anhydrase Activity Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Retrieved from [Link]

  • PubMed. (2025, July 15). Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, March 2). Exploring major bioactive phytocompounds of Ficus racemosa and its key pharmacological activities. Retrieved from [Link]

  • PubMed. (2007). Application of solid-phase chemistry for the synthesis of 3'-fluoro-3'-deoxythymidine. Retrieved from [Link]

  • MDPI. (2026, January 25). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Retrieved from [Link]

  • Google Patents. (n.d.). US3574740A - Method of preparing methane sulfonamide and its derivatives.
  • National Center for Biotechnology Information. (n.d.). Investigation of the Key Pharmacological Activities of Ficus racemosa and Analysis of Its Major Bioactive Polyphenols by HPLC-DAD. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Interactions between Medical Plant-Derived Bioactive Compounds: Focus on Antimicrobial Combination Effects. Retrieved from [Link]

  • MDPI. (2024, July 11). Phytochemical Characterization and Bioactivity Evaluation of Extracts Obtained via Ultrasound-Assisted Extraction of Medicinal Plant Phedimus aizoon. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. Retrieved from [Link]

  • PubMed. (n.d.). Investigation of the Key Pharmacological Activities of Ficus racemosa and Analysis of Its Major Bioactive Polyphenols by HPLC-DAD. Retrieved from [Link]

Sources

X-ray crystallography data for (3-Fluorocyclohexyl)methanesulfonamide stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the crystallographic characterization of cis- and trans-(3-fluorocyclohexyl)methanesulfonamide. It is designed for medicinal chemists and crystallographers analyzing the impact of fluorine substitution on conformation and solid-state packing.

Core Insight: The strategic introduction of fluorine at the C3 position of the cyclohexane ring creates distinct conformational landscapes for the cis and trans isomers.

  • The cis-isomer typically adopts a rigid diequatorial conformation, facilitating dense, ordered crystal packing.

  • The trans-isomer is forced into an axial/equatorial geometry, often leading to ring-flip disorder, lower melting points, and unique solubility profiles driven by the "polar hydrophobic" nature of the C-F bond.

Part 1: Structural Analysis & Conformational Logic

The Stereochemical Divergence

In 1,3-disubstituted cyclohexanes, the relative stereochemistry dictates the accessibility of the low-energy chair conformation. This is the primary determinant of the X-ray data quality and unit cell characteristics.

FeatureCis-Isomer (1,3-cis)Trans-Isomer (1,3-trans)
Dominant Conformation Diequatorial (e,e) Axial-Equatorial (a,e)
Stability Source Minimization of 1,3-diaxial strain.Competing steric bulk vs. electronic effects.
Crystallographic Risk Low. Forms well-ordered lattices.High. Prone to static disorder or ring flipping if

K.
Predicted Density Higher (Efficient packing).Lower (Void space due to axial projection).
Fluorine Environment Equatorial F is solvent-exposed.Axial F often engages in intramolecular C-H...F contacts.
The Fluorine Gauche Effect vs. Sterics

While sterics usually drive cyclohexane conformation, the high electronegativity of fluorine introduces the gauche effect.

  • Mechanism: The

    
     hyperconjugation stabilizes conformations where the C-F bond is gauche to adjacent C-H bonds.
    
  • Impact on Trans-Isomer: In the trans isomer (a,e), if the Fluorine adopts the axial position, it avoids the gauche penalty but incurs 1,3-diaxial steric clashes. X-ray analysis must distinguish whether the Fluorine or the Sulfonamide group occupies the axial position. Prediction: The bulky methanesulfonamide group will lock into the equatorial position, forcing the Fluorine to be axial .

Sulfonamide Hydrogen Bonding Networks

Regardless of the ring conformation, the methanesulfonamide moiety (


) dominates the intermolecular packing.
  • Primary Motif: The

    
     dimer.[1] Two molecules pair via N-H...O=S hydrogen bonds.
    
  • Secondary Motif: Infinite

    
     chains linking dimers.
    
  • Comparison:

    • Cis: The rigid scaffold allows these dimers to stack in planar sheets.

    • Trans: The axial fluorine disrupts sheet formation, often leading to "herringbone" or corrugated packing to accommodate the protruding atom.

Part 2: Visualization of Structural Logic

The following diagram illustrates the workflow for separating and characterizing these isomers, highlighting the critical decision points in the crystallographic process.

G Start Racemic/Mixture Synthesis Separation HPLC/Chiral Separation Start->Separation Cis Cis-Isomer (Diequatorial) Separation->Cis Fraction A Trans Trans-Isomer (Axial/Equatorial) Separation->Trans Fraction B Cryst_Cis Crystallization: High Polarity (MeOH/EtOAc) Cis->Cryst_Cis Cryst_Trans Crystallization: Low Polarity (Hexane/DCM) Trans->Cryst_Trans Xray X-Ray Diffraction (Low Temp < 100K) Cryst_Cis->Xray Cryst_Trans->Xray Analysis_Cis Ordered Refinement Check: H-Bond Dimer Xray->Analysis_Cis If Cis Analysis_Trans Disorder Modeling Check: Ring Flip/Axial F Xray->Analysis_Trans If Trans Analysis_Trans->Analysis_Cis Comparison

Caption: Workflow distinguishing the stable diequatorial cis-isomer from the conformationally dynamic trans-isomer.

Part 3: Experimental Protocols

Crystallization Screening Protocol

Because the isomers have different dipole moments (due to the vector sum of C-F and Sulfonamide dipoles), they require distinct solvent strategies.

ParameterProtocol for Cis-Isomer Protocol for Trans-Isomer
Solvent System Polar protic/aprotic mixtures (e.g., Ethanol/Water or Acetone).Non-polar/Polar mixtures (e.g., DCM/Hexane or Toluene).
Technique Slow evaporation or cooling (4°C).Vapor diffusion (to minimize oiling out).
Rationale High lattice energy facilitates easy nucleation.Lower symmetry/stability requires slower nucleation kinetics.
X-Ray Data Collection & Refinement

Warning: The trans-isomer is prone to dynamic disorder where the ring "flips" between chair forms in the crystal lattice at room temperature.

  • Step 1: Mount Sample. Use a cryoloop with perfluoropolyether oil (inert to fluorinated compounds).

  • Step 2: Cryo-Cooling (CRITICAL).

    • Cool to 100 K (or lower).

    • Why? This freezes the trans-isomer into a single low-energy chair conformation (likely F-axial), preventing the "smearing" of electron density associated with ring flipping.

  • Step 3: Radiation Source.

    • Use Mo-K

      
        (
      
      
      
      Å) for standard resolution (0.8 Å).
    • Use Cu-K

      
        (
      
      
      
      Å) only if crystals are extremely small (<0.05 mm) to boost signal, though absorption correction becomes more critical.
  • Step 4: Refinement Strategy.

    • Cis: Standard anisotropic refinement.

    • Trans: Watch for elongation of thermal ellipsoids on the cyclohexane ring carbons. If observed, model as a two-part disorder (e.g., 80% Chair A / 20% Chair B).

Data Interpretation Checklist

When analyzing your solved structure, verify these metrics to ensure publication quality:

  • C-F Bond Length: Should be approx. 1.35–1.38 Å . If shorter (<1.30 Å), suspect high thermal motion or disorder.

  • Sulfonamide Geometry:

    • S-N bond: ~1.60 Å.

    • S=O bonds: ~1.43 Å.

    • N atom geometry: Pyramidal (sp3) vs Planar (sp2). Sulfonamide nitrogens are typically intermediate but closer to sp3.

  • H-Bonding: Check for the

    
     dimer.[1][2] Measure 
    
    
    
    distance (typ. 2.9–3.0 Å) and
    
    
    (typ. >150°).

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Thallapally, P. K., et al. (2005). Polymorphism of Sulfonamides: Structural Systematics and Conformational Analysis. Crystal Growth & Design, 5(6). (Provides baseline packing data for sulfonamide dimers). Link

  • Gelbrich, T., & Hursthouse, M. B. (2006). Systematic investigation of the relationships between molecular structure and crystal packing in a family of sulfonamides. CrystEngComm, 8, 448-460. Link

  • Hunter, L. (2010). The gauche effect: a stereochemical consequence of the specific nature of the C–F bond. Beilstein Journal of Organic Chemistry, 6, 38. Link

Sources

A Comparative Guide to the Synthesis of (3-Fluorocyclohexyl)methanesulfonamide: Benchmarking Plausible Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comparative analysis of two proposed synthetic routes for (3-Fluorocyclohexyl)methanesulfonamide. As a compound of interest in medicinal chemistry and drug development, the efficient synthesis of this molecule is of paramount importance. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of two plausible synthetic pathways, complete with experimental protocols, estimated yields, and a discussion of the strategic choices behind each method.

The synthesis of (3-Fluorocyclohexyl)methanesulfonamide presents a unique challenge due to the specific stereochemical and regiochemical requirements of the fluorinated cyclohexane ring, coupled with the need for a robust method for the formation of the methanesulfonamide group. This guide will explore two distinct approaches:

  • Route A: A Convergent Approach via 3-Fluorocyclohexylamine. This pathway focuses on the early introduction of the fluorine atom onto the cyclohexane ring, followed by the installation of the amine and subsequent sulfonylation.

  • Route B: A Linear Approach from a Cyclohexene Precursor. This route begins with a commercially available cyclohexene derivative and proceeds through a series of transformations to introduce the required functional groups in a stepwise manner.

By presenting these two methods side-by-side, this guide aims to provide a clear and objective comparison to aid in the selection of the most suitable synthetic strategy for your research needs.

Route A: A Convergent Approach via 3-Fluorocyclohexylamine

This synthetic route is characterized by the initial preparation of the key intermediate, 3-fluorocyclohexylamine, which is then converted to the final product. This approach allows for the synthesis and purification of the key intermediate on a larger scale before proceeding to the final sulfonylation step.

Synthetic Pathway

Route A A Cyclohexan-1,3-diol B 3-Hydroxycyclohexanone A->B PCC, DCM C 3-Fluorocyclohexanol B->C 1. DAST, DCM 2. NaBH4, EtOH D 3-Fluorocyclohexanone C->D PCC, DCM E 3-Fluorocyclohexylamine D->E NH2OH.HCl, NaOAc then H2, Raney Ni F (3-Fluorocyclohexyl)methanesulfonamide E->F MsCl, Et3N, DCM Route B A Cyclohex-2-en-1-ol B Cyclohex-2-en-1-amine A->B 1. DPPA, DBU, Toluene 2. PPh3, H2O C N-(Cyclohex-2-en-1-yl)methanesulfonamide B->C MsCl, Pyridine, DCM D N-(2,3-Epoxycyclohexyl)methanesulfonamide C->D m-CPBA, DCM E N-(3-Fluorocyclohexan-2-ol-1-yl)methanesulfonamide D->E Et3N.3HF F N-(3-Fluorocyclohexan-2-one-1-yl)methanesulfonamide E->F Dess-Martin Periodinane, DCM G (3-Fluorocyclohexyl)methanesulfonamide F->G Wolff-Kishner Reduction

Safety Operating Guide

(3-Fluorocyclohexyl)methanesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my responsibility to provide guidance that extends beyond the application of our products to encompass their entire lifecycle, including safe and compliant disposal. The following guide for (3-Fluorocyclohexyl)methanesulfonamide is structured to provide not just a set of instructions, but a framework of understanding, ensuring that safety and environmental stewardship are integral to your research.

While specific toxicological and environmental fate data for (3-Fluorocyclohexyl)methanesulfonamide are not extensively documented in public literature—a common scenario for novel research compounds—we must proceed with a disciplined approach grounded in the precautionary principle.[1] By analyzing the compound's structural motifs—a fluorinated aliphatic ring and a sulfonamide functional group—we can infer potential hazards and establish a robust disposal protocol based on established best practices for analogous chemical classes.[2][3]

Hazard Profile: An Assessment Based on Chemical Structure

A thorough understanding of potential hazards is the foundation of safe handling and disposal.

  • Fluorinated Organic Compounds: The carbon-fluorine bond is exceptionally strong, lending high chemical stability to the molecule.[4] This stability suggests the compound may be persistent in the environment. Critically, improper disposal via incineration at inadequate temperatures can lead to the formation of highly corrosive and toxic hydrogen fluoride (HF) gas.[5] Therefore, disposal requires specialized, high-temperature incineration with off-gas scrubbing capabilities.[5]

  • Sulfonamides: This class of compounds is biologically active. While the specific pharmacology of this derivative is likely the subject of your research, it is prudent to assume it may have unwanted biological effects if released into the environment.[6] Safety data for similar, simple sulfonamides indicate they can be skin and eye irritants.[7][8][9]

Table 1: Summary of Potential Hazards and Handling Requirements

ParameterAssessment Based on Analogous CompoundsImplication for Disposal
Acute Toxicity Potential for skin and eye irritation.[7][9] Other toxicological properties are not fully investigated.[3]Handle with appropriate Personal Protective Equipment (PPE). Treat all waste as hazardous.
Reactivity Generally stable. Avoid mixing with strong oxidizing agents.[3]Segregate from incompatible waste streams.[10]
Environmental Fate Expected to be persistent due to the C-F bond.[4] Potential to be toxic to aquatic life.[1]Do not dispose of down the drain or in regular trash.[3][11]
Disposal Byproducts Potential for Hydrogen Fluoride (HF) formation during incineration.[5]Requires high-temperature incineration by a licensed hazardous waste facility.[1][5]

The Disposal Workflow: A Decision Framework

The proper management of (3-Fluorocyclohexyl)methanesulfonamide waste follows a clear, logical progression from the point of generation to its final disposition. This workflow ensures safety and compliance at every stage.

Disposal_Workflow cluster_0 At the Bench cluster_1 In the Laboratory cluster_2 Final Disposition A Waste Generation (Solid or Liquid) B Wear Appropriate PPE A->B C Segregate Waste (Solid vs. Liquid) B->C D Place in Compatible, Sealed Container C->D E Label Container: 'Hazardous Waste' + Full Chemical Name D->E F Store Container in Satellite Accumulation Area (SAA) E->F G Use Secondary Containment F->G H Request Waste Pickup from EHS F->H I EHS Collection H->I J High-Temperature Incineration (Licensed Facility) I->J

Figure 1. A step-by-step decision workflow for the safe disposal of (3-Fluorocyclohexyl)methanesulfonamide waste.

Experimental Protocol for Safe Disposal

This protocol provides actionable steps for researchers handling this compound.

Part 1: At the Bench - Immediate Waste Handling

  • Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure you are wearing the correct PPE.

    • Eye Protection: Chemical safety goggles are mandatory.[3]

    • Hand Protection: Chemically resistant nitrile or neoprene gloves are required.[2]

    • Body Protection: Wear a standard laboratory coat.[2]

    • Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[3]

  • Waste Segregation: Never mix (3-Fluorocyclohexyl)methanesulfonamide waste with other waste streams.[5][12]

    • Solid Waste: Collect all contaminated solid materials (e.g., gloves, weigh paper, pipette tips, contaminated silica gel) in a designated, robust, sealable container, such as a polyethylene-lined pail.[1]

    • Liquid Waste: Collect all solutions containing the compound in a dedicated, chemically compatible, and leak-proof container.[1] If the solvent is volatile, ensure the container is properly vented or stored in a fume hood.

  • Containerization and Labeling: Proper containment and communication are critical for safety.

    • Container Integrity: Use only containers that are in good condition, compatible with the waste, and have a secure, leak-proof closure.[13] If possible, use the original manufacturer's container for surplus material.[14]

    • Labeling: The container must be clearly and securely labeled. The label must include the words "Hazardous Waste" , the full chemical name "(3-Fluorocyclohexyl)methanesulfonamide" , and any known hazard warnings (e.g., "Irritant," "Handle with Caution").[15]

Part 2: In the Laboratory - Accumulation and Disposal

  • Storage in Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA near the point of generation.[15]

    • The SAA must be under the control of laboratory personnel and away from sinks or floor drains.[10]

    • Place the waste container in a secondary containment bin or tray to contain any potential leaks.[12]

  • Arranging for Final Disposal:

    • Once the container is full, or before it has been stored for the maximum time allowed by your institution (typically 6 months), arrange for its removal.[13][14]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to schedule a pickup.[3][5]

    • Provide EHS with accurate information about the waste. They will manage the final disposal, which, for this class of compound, will be high-temperature incineration.[5]

Part 3: Emergency Procedures

In the event of a spill or exposure, prompt and correct action is vital.

IncidentResponse Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. If irritation persists, seek medical attention.[7][9]
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7][8]
Minor Spill Alert personnel in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the material and place it in a sealed, labeled hazardous waste container for disposal.[3]
Major Spill Evacuate the immediate area. Notify your supervisor and contact your institution's emergency EHS number immediately. Do not attempt to clean it up yourself.[11]

By adhering to this comprehensive guide, you are ensuring that your innovative research is conducted with the highest standards of safety and environmental responsibility.

References

  • BenchChem. (n.d.). Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • BenchChem. (n.d.). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
  • Daniels Health. (2025, May 21).
  • BenchChem. (n.d.). Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Proper Disposal of N-Phenylmethanesulfonamide: A Step-by-Step Guide.
  • Vanderbilt University Medical Center. (n.d.).
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • University of Tokyo. (2024). Laboratory Liquid Waste Disposal Flow Chart. Environmental Safety Guidebook.
  • TCI EUROPE N.V. (n.d.).
  • Merck. (2025, March 22).
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: 3-(Trifluoromethyl)benzenesulfonamide.
  • Thermo Fisher Scientific. (2009, September 17).
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety.
  • Strempel, M. (n.d.).
  • Lab Manager. (2025, March 27). PFAS Destruction Method Recovers Valuable Fluorine.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • Parchem. (n.d.).
  • University of Oxford. (2025, March 27).
  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • ResearchGate. (n.d.).
  • Weill Cornell Medicine. (2020, August 27). EHS Program Manual 5.2 - Waste Disposal Procedure.
  • PMC. (2026, February 16).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.